3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine
Description
3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . Its structure features a fused bicyclic system: a pyridine ring fused with an imidazole ring, substituted with bromine at position 3 and chlorine at position 6 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antitrypanosomal agents and kinase inhibitors .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-6-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9BrN2/c11-9-5-12-10-4-3-8(6-13(9)10)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
BZMWIJKGDFEREY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=NC=C3Br)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The cyclization is followed by bromination to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Pharmacological Activity
- Antitrypanosomal Activity: Derivatives like 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines exhibit potent activity against Trypanosoma brucei (IC₅₀ = 0.12 µM), attributed to the electron-deficient nitro group and sulfonylmethyl moiety enhancing membrane permeability .
- Kinase Inhibition: 6-Bromo-8-aminoimidazo[1,2-a]pyridines act as cyclin-dependent kinase-2 (CDK2) inhibitors, with IC₅₀ values < 1 µM. The amino group at C8 facilitates hydrogen bonding with kinase active sites .
Physicochemical Properties
- Solubility : The introduction of sulfonylmethyl groups (e.g., 2-sulfonylmethyl derivatives) significantly improves aqueous solubility (>10-fold compared to the parent compound) due to increased polarity .
- Stability : Nitro-substituted derivatives (e.g., 3-nitroimidazo[1,2-a]pyridines ) are prone to reduction under physiological conditions, limiting their in vivo utility unless stabilized via prodrug strategies .
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